molecular formula C8H12N4O4 B13913124 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

Cat. No.: B13913124
M. Wt: 228.21 g/mol
InChI Key: COQIPAMHUKRYHA-KVQBGUIXSA-N
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Description

4-Amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one is a synthetic nucleoside analogue characterized by a 1,3,5-triazin-2-one base linked to a modified ribose sugar moiety. The compound’s stereochemistry [(2R,3R,5S)] distinguishes it from structurally related agents such as decitabine and azacitidine, which have differing hydroxyl group configurations on the sugar ring . This molecule’s primary mechanism of action involves incorporation into DNA or RNA, where it disrupts enzymatic processes like methylation or replication, making it relevant in oncology and virology research .

Properties

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

InChI

InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-5(14)1-4(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1

InChI Key

COQIPAMHUKRYHA-KVQBGUIXSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC(=NC2=O)N)CO

Canonical SMILES

C1C(OC(C1O)N2C=NC(=NC2=O)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a triazine derivative with a hydroxymethyl-substituted oxolane under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the required standards for pharmaceutical or research applications .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of substituted triazine derivatives .

Scientific Research Applications

4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Sugar Moiety Configuration Base Structure
Target Compound C₈H₁₃N₅O₅ 259.23 (2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl 1,3,5-triazin-2-one
Decitabine C₈H₁₂N₄O₄ 228.21 (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl 1,3,5-triazin-2-one
Azacitidine C₈H₁₂N₄O₅ 244.21 (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl 1,3,5-triazin-2-one
Zalcitabine (ddC) C₉H₁₃N₃O₃ 211.22 (2R,5S)-5-(hydroxymethyl)oxolan-2-yl Pyrimidin-2-one
Cytarabine (araC) C₉H₁₃N₃O₅ 243.22 (2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl Pyrimidin-2-one

Key Observations :

  • Base Structure : Unlike pyrimidin-2-one derivatives (e.g., zalcitabine, cytarabine), the triazin-2-one base in the target compound may alter base-pairing interactions and enzyme specificity .

Table 2: Pharmacological Profiles

Compound Primary Use Mechanism of Action CNS Penetration
Target Compound Experimental oncology agent DNA hypomethylation via DNMT inhibition Not reported
Decitabine Myelodysplastic syndromes (MDS) DNMT inhibition → Reactivation of tumor suppressors Low
Azacitidine MDS, AML DNMT inhibition; incorporated into RNA/DNA Intermediate
Zalcitabine HIV/AIDS Reverse transcriptase inhibition Low
Cytarabine Leukemia DNA chain termination (antimetabolite) High

Mechanistic Insights :

  • The target compound’s triazin-2-one base enables DNMT inhibition similar to decitabine and azacitidine but with distinct pharmacokinetics due to stereochemical differences .
  • Zalcitabine and cytarabine, despite structural similarities in the sugar moiety, act on viral reverse transcriptase or DNA polymerase, highlighting the critical role of the heterocyclic base in target specificity .

Metabolic Stability and Toxicity

  • Decitabine : Rapid deamination by cytidine deaminase (CDA) limits its half-life (<30 minutes), necessitating frequent dosing .
  • Azacitidine : Higher metabolic stability due to ribose incorporation into RNA, prolonging activity .

Research Findings and Clinical Relevance

  • Anticancer Activity: 4-Amino-1,2,4-triazin-5-one derivatives, including the target compound, exhibit dose-dependent cytotoxicity in leukemia cell lines (IC₅₀ = 0.5–5 µM) by inducing DNA hypomethylation and apoptosis .
  • Neurotropic Potential: Unlike zalcitabine (low CNS penetration), the target compound’s logP (~−1.2) suggests moderate blood-brain barrier permeability, warranting further study for CNS malignancies .

Biological Activity

4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one is a compound that belongs to the triazine family, characterized by its unique structural features including a triazine ring and a hydroxymethyl-substituted oxolane. This compound exhibits promising biological activities that have garnered attention in pharmacological research.

  • Molecular Formula : C₈H₁₂N₄O₄
  • Molecular Weight : 228.21 g/mol
  • CAS Number : Not specified in the sources.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

  • Antimicrobial Activity : The compound has shown effectiveness against various pathogens, suggesting its potential as an antimicrobial agent. Its mechanism of action may involve interactions with specific molecular targets within these pathogens.
  • Anticancer Properties : Similar compounds in the triazine class have been studied for their anticancer effects. The structural features of 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one may enhance its activity against cancer cells .
  • Anti-inflammatory Effects : Some derivatives of triazine compounds have shown anti-inflammatory properties. This suggests that 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one could also possess similar effects .

The exact mechanisms through which 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with specific enzymes or receptors involved in cellular signaling pathways contribute to its pharmacological properties.

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs and their unique properties:

Compound NameStructural FeaturesUnique Properties
4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-oneContains an oxathiolane ringExhibits different biological activities due to sulfur presence
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-oneFluorinated oxolane structureEnhanced stability and altered reactivity compared to non-fluorinated analogs

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of triazine derivatives:

  • Antibacterial Studies : A study highlighted the antibacterial efficacy of triazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones when tested against common pathogens .
  • Anticancer Research : In vitro studies demonstrated that certain triazine derivatives could induce apoptosis in cancer cell lines. The presence of specific functional groups was linked to increased cytotoxicity .
  • Inflammation Models : Animal models have been used to assess the anti-inflammatory potential of triazine compounds. Results showed reduced inflammation markers in treated groups compared to controls .

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